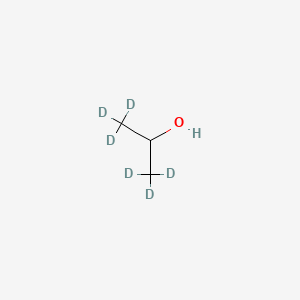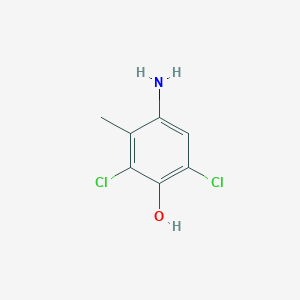
2-Propanol-1,1,1,3,3,3-d6
説明
2-Propanol-1,1,1,3,3,3-d6 is a variant of 2-propanol where the hydrogen atoms on the –CH3 groups are replaced by deuterium . It is also known as Isopropanol-1,1,1,3,3,3-d6 or Isopropyl-1,1,1,3,3,3-d6 alcohol .
Synthesis Analysis
The synthesis of 2-Propanol-1,1,1,3,3,3-d6 has been reported to be achieved by the reduction of per-deuterioacetone .Molecular Structure Analysis
The molecular structure of 2-Propanol-1,1,1,3,3,3-d6 is represented by the linear formula (CD3)2CHOH . It has been found to exist in anti and gauche conformation .Physical And Chemical Properties Analysis
2-Propanol-1,1,1,3,3,3-d6 is a liquid with a refractive index of 1.374 (lit.) and a boiling point of 82 °C (lit.) . It has a molecular weight of 66.13 .科学的研究の応用
1. Catalyst in Chemical Reactions
- Dehydrogenation of 2-Propanol: A study by Meng et al. (1999) investigated the dehydrogenation of 2-propanol with a Ru–Pt/carbon catalyst in the liquid-film state, which is significant for a 2-propanol/acetone/hydrogen chemical heat-pump system (Meng, Ando, Shinoda, & Saito, 1999).
- Suspended Ru/Carbon Catalyst: Yamashita et al. (1991) explored the liquid-phase dehydrogenation of 2-propanol using a carbon-supported ruthenium catalyst, finding that hydrogen transfer from 2-propanol to acetone occurs simultaneously with dehydrogenation (Yamashita, Kawamura, Suzuki, & Saito, 1991).
2. Renewable Energy and Fuel Cells
- Direct Oxidation Polymer-Electrolyte Fuel Cell: Wang et al. (1995) evaluated 2-propanol as an alternative fuel for direct methanol/oxygen fuel cells, studying the relative product distributions for its electro-oxidation (Wang, Wasmus, & Savinell, 1995).
- Pressurized Jet-Stirred Reactor: Togbé et al. (2011) provided new experimental data for 2-propanol oxidation and combustion, characterizing its use as a renewable alcohol alternative to petrol-derived gasoline (Togbé, Dagaut, Halter, & Foucher, 2011).
3. Molecular Association and Bonding Studies
- Association in Liquid D-1-propanol: Sahoo et al. (2009) analyzed neutron scattering data of liquid D-1-propanol to extract molecular association information, comparing molecular conformations with its isomer 2-propanol (Sahoo, Sarkar, Bhagat, & Joarder, 2009).
- Dielectric Study of Alcohols: Singh and Vij (1976) measured dielectric properties of various alcohols, including 2-propanol, in solutions of benzene, shedding light on the intermolecular association of alcohols in different solvents (Singh & Vij, 1976).
4. Molecular Structure and Chemical Properties
- Structure of 2-Propanol–Water Mixtures: Takamuku et al. (2002) studied the structure of 2-propanol and its aqueous mixtures using a large-angle X-ray scattering technique, providing insights into the effects of hydrophobic groups on the structure of alcohol-water mixtures (Takamuku, Saisho, Aoki, & Yamaguchi, 2002).
Safety and Hazards
作用機序
Target of Action
2-Propanol-1,1,1,3,3,3-d6, also known as Isopropanol-1,1,1,3,3,3-d6 or Isopropyl-1,1,1,3,3,3-d6 alcohol , is a deuterated compoundIt’s worth noting that deuterated compounds are often used in the field of nmr spectroscopy for their unique properties .
Mode of Action
As a deuterated compound, it has the hydrogen atoms on the –CH3 groups replaced by deuterium . This alteration can affect the compound’s physical properties such as boiling point and density .
Biochemical Pathways
It’s known that deuterated compounds like this one are often used in the synthesis of complex deuterated compounds .
Pharmacokinetics
The compound’s physical properties such as its boiling point (82 °c) and density (086 g/mL at 25 °C) could influence its pharmacokinetic behavior .
Result of Action
It’s known that the compound exists in anti and gauche conformation , which could potentially influence its interactions with other molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Propanol-1,1,1,3,3,3-d6. For instance, temperature could affect the compound’s physical state and reactivity, given its known boiling point .
特性
IUPAC Name |
1,1,1,3,3,3-hexadeuteriopropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480716 | |
| Record name | Isopropanol-1,1,1,3,3,3-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol-1,1,1,3,3,3-d6 | |
CAS RN |
3976-29-2 | |
| Record name | Isopropanol-1,1,1,3,3,3-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanol-1,1,1,3,3,3-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid](/img/structure/B1365287.png)
![8-Chloro-2-ethylimidazo[1,2-a]pyrazine](/img/structure/B1365291.png)
![(1S,2S)-2-[(4-chlorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1365292.png)
![(1R,2R)-2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B1365293.png)
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1365294.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B1365297.png)



![4-[3,4,4a,5,6,10b-Hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365308.png)

